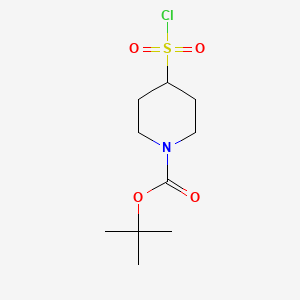

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAHMDQRVLEOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671987 | |

| Record name | tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782501-25-1 | |

| Record name | 1,1-Dimethylethyl 4-(chlorosulfonyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782501-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

An In-depth Technical Guide to the

Abstract

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, primarily serving as a precursor for a diverse array of sulfonamide derivatives. The synthesis of this reagent, while conceptually straightforward, involves hazardous materials and requires precise control over reaction conditions to ensure both safety and high yield. This guide provides a comprehensive, field-proven protocol for the preparation of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the underlying synthetic strategy, offer a detailed, step-by-step experimental procedure, discuss critical safety precautions, and provide guidance on characterization and troubleshooting. The methodology presented is structured to be self-validating, emphasizing robust and reproducible outcomes.

Introduction: Strategic Importance and Synthetic Challenges

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] The functionalization of this core allows for the fine-tuning of pharmacological properties. This compound, featuring a Boc-protected amine and a reactive sulfonyl chloride group, is an exceptionally valuable intermediate.[2] The Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, while the sulfonyl chloride at the C4 position acts as a powerful electrophile for coupling with a wide range of nucleophiles (amines, alcohols, etc.) to form sulfonamides and sulfonates.

Despite its utility, the synthesis presents two primary challenges:

-

Introduction of the Sulfur Moiety: The direct sulfonation or chlorosulfonation of the N-Boc-piperidine ring can be problematic. A more controlled and reliable approach involves building the functionality from a precursor.

-

Handling of Hazardous Reagents: The conversion of a sulfonic acid or its salt to a sulfonyl chloride necessitates the use of highly corrosive and water-reactive chlorinating agents, such as thionyl chloride (SOCl₂) or chlorosulfonic acid.[3][4] Safe handling and a thorough understanding of their reactivity are paramount.

This guide outlines a robust two-step synthetic sequence that addresses these challenges effectively, starting from a commercially available precursor.

Synthetic Strategy and Mechanistic Overview

The chosen synthetic pathway proceeds through a stable, easily isolated intermediate, Sodium 1-(tert-butoxycarbonyl)piperidine-4-sulfonate. This strategy avoids the direct use of highly aggressive reagents on the core piperidine structure and breaks the process into two manageable, high-yielding steps.

-

Step 1: Nucleophilic Substitution to form a Sulfonate Salt. The synthesis begins with N-Boc-4-chloropiperidine. A sulfite salt (e.g., sodium sulfite) acts as a sulfur nucleophile, displacing the chloride in a classic Sₙ2 reaction. This yields the stable and non-volatile sodium sulfonate salt, which can be easily purified.

-

Step 2: Conversion to the Sulfonyl Chloride. The isolated sodium sulfonate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active species that facilitates the conversion of the sulfonate salt to the highly reactive sulfonyl chloride.

This two-step approach provides superior control and safety compared to a one-pot chlorosulfonation.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment

| Reagent | CAS No. | Notes |

| N-Boc-4-chloropiperidine | 154874-94-9 | Commercially available.[5] |

| Sodium Sulfite (Anhydrous) | 7757-83-7 | Reagent grade. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | ReagentPlus®, ≥99%. Handle with extreme care.[4] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, <50 ppm water. |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous, <50 ppm water. |

| Isopropanol (IPA) | 67-63-0 | ACS grade. |

| Diethyl Ether | 60-29-7 | Anhydrous. |

| Saturated Sodium Bicarbonate | N/A | Aqueous solution. |

| Brine | N/A | Saturated aqueous NaCl solution. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous. |

Equipment:

-

Round-bottom flasks, magnetic stirrer, heating mantle with temperature control.

-

Reflux condenser, dropping funnel, nitrogen/argon inlet.

-

Ice-water bath.

-

Rotary evaporator.

-

Standard laboratory glassware and personal protective equipment (PPE).

CRITICAL SAFETY PRECAUTIONS

-

Thionyl Chloride (SOCl₂) and Chlorosulfonic Acid are extremely corrosive, toxic upon inhalation, and react violently with water to release toxic gases (HCl and SO₂). [4][6] All operations involving these reagents MUST be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.[6]

-

All glassware must be thoroughly dried before use to prevent violent reactions with water-sensitive reagents.

-

Quenching of reactions involving thionyl chloride must be done slowly and cautiously in an ice bath.

Step-by-Step Procedure

Part A: Synthesis of Sodium 1-(tert-butoxycarbonyl)piperidine-4-sulfonate

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-chloropiperidine (21.97 g, 100 mmol), sodium sulfite (15.12 g, 120 mmol), isopropanol (100 mL), and deionized water (100 mL).

-

Heat the resulting suspension to reflux (approx. 85-90 °C) and maintain vigorous stirring for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate the product.

-

Collect the white solid by vacuum filtration and wash the filter cake sequentially with cold (0 °C) 1:1 IPA/water (2 x 50 mL) and then with cold IPA (2 x 50 mL).

-

Dry the resulting white powder under high vacuum at 50 °C to a constant weight. This typically yields 25-28 g (80-90%) of the desired sodium sulfonate salt, which is used directly in the next step without further purification.

Part B:

-

Set up a 500 mL three-neck round-bottom flask, flame-dried under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

To the flask, add the dried Sodium 1-(tert-butoxycarbonyl)piperidine-4-sulfonate (15.56 g, 50 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Add anhydrous N,N-dimethylformamide (DMF, 0.4 mL, ~5 mmol) to the suspension.

-

Cool the stirred suspension to 0 °C using an ice-water bath.

-

Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture will become thicker as the reaction proceeds.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. The reaction should become a clearer, slightly yellow solution.

-

Once the reaction is complete (monitored by TLC, quenching a small aliquot with methanol and analyzing for the methyl sulfonate ester), cool the flask back down to 0 °C.

-

CAUTION: EXOTHERMIC REACTION AND GAS EVOLUTION. Very slowly and carefully, pour the reaction mixture onto crushed ice (~300 g) in a 1 L beaker with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer with additional DCM (2 x 75 mL).

-

Combine the organic layers and wash sequentially with cold deionized water (100 mL), saturated sodium bicarbonate solution (100 mL, use caution due to CO₂ evolution ), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature below 35 °C.

-

The crude product is obtained as a pale yellow oil or off-white solid. It can be purified by trituration with cold hexanes or recrystallization from a hexane/diethyl ether mixture to yield the final product as a white crystalline solid.[8] Typical yield: 11.3 - 12.8 g (80-90%).

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. The sulfonyl chloride is moisture-sensitive and should be handled accordingly during analysis.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid[9] |

| Molecular Weight | 283.77 g/mol [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.10-4.25 (m, 2H), 3.85-3.95 (m, 1H), 2.90-3.05 (m, 2H), 2.30-2.45 (m, 2H), 1.95-2.10 (m, 2H), 1.47 (s, 9H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.2, 81.0, 65.5, 42.5 (2C), 28.4 (3C), 26.8 (2C). |

| Mass Spec (ESI+) | m/z: 284.1 [M+H]⁺, 306.1 [M+Na]⁺ |

Troubleshooting and Process Optimization

-

Issue: Low yield in Step A (Sulfonation).

-

Cause: Incomplete reaction or insufficient heating.

-

Solution: Ensure the reaction is truly at reflux. Extend the reaction time to 36 hours if necessary. Confirm the quality of the starting N-Boc-4-chloropiperidine.

-

-

Issue: Reaction stalls or is incomplete in Step B (Chlorination).

-

Cause: Moisture in the reagents or glassware. Insufficient chlorinating agent.

-

Solution: Use freshly opened anhydrous solvents and flame-dry all glassware. Ensure the sodium sulfonate intermediate is perfectly dry. An excess of thionyl chloride (3 equivalents) is used to drive the reaction to completion.

-

-

Issue: Dark-colored product after workup.

-

Cause: Reaction temperature was too high during chlorination or workup, leading to decomposition.

-

Solution: Strictly maintain the temperature below 5 °C during the addition of SOCl₂. Ensure the rotary evaporator bath temperature does not exceed 35-40 °C. The product can be purified by passing a solution in DCM through a short plug of silica gel if color persists.

-

Conclusion

The synthesis of this compound is a critical process for accessing a wide range of sulfonamide-based compounds for drug discovery and development. The two-step procedure detailed in this guide, proceeding through a stable sodium sulfonate intermediate, offers a safe, reliable, and high-yielding route to this valuable building block. By adhering to the stringent safety protocols and procedural details outlined, researchers can confidently and reproducibly synthesize this compound, enabling the advancement of their research programs.

References

-

Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from SlideServe. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Vol. 28(04), 503-505. Retrieved from [Link]

- Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

PubChemLite. (n.d.). Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PMC. Retrieved from [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]

-

OUCI. (2005). Synthesis of 1-tert-Butyl-4-chloropiperidine: Generation of an N-tert-Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (3s)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-chlorosulfonyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Labware E-shop. (n.d.). This compound, 97%. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine-4-sulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine-4-sulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

-

iChemical. (n.d.). 4-Chlorosulfonylpiperidine-1-carboxylic acid tert-butyl ester, CAS No. 782501-25-1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. N-BOC-4-CHLORO-PIPERIDINE CAS#: 154874-94-9 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 8. rsc.org [rsc.org]

- 9. 4-CHLOROSULFONYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound | C10H18ClNO4S | CID 45789737 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key intermediate in contemporary drug development and chemical synthesis. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. Our approach is grounded in field-proven insights, explaining not just the data but the causality behind experimental choices and interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of a Well-Characterized Intermediate

This compound (CAS 782501-25-1) is a bifunctional molecule incorporating a Boc-protected piperidine ring and a reactive sulfonyl chloride group.[1][2] This structural arrangement makes it a valuable building block in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The inherent reactivity of the sulfonyl chloride moiety necessitates precise and unambiguous characterization to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients.[2]

This guide will navigate the core spectroscopic techniques required for the definitive identification and purity assessment of this intermediate. We will delve into the nuances of each technique, providing not only the expected spectral data but also the rationale behind the observed signals and fragmentation patterns.

Molecular Structure and Analytical Workflow

The structural integrity of this compound is the foundation of its utility. A multi-pronged analytical approach is essential for its complete characterization.

Caption: Overall analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Experimental Protocol: NMR

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an appropriate choice of solvent due to its ability to dissolve the analyte and its minimal interference in the ¹H NMR spectrum.[2]

-

Instrumentation: Data is acquired on a 400 MHz NMR spectrometer.

-

Data Acquisition: Standard proton and carbon pulse programs are utilized.

¹H NMR Spectral Data

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The electron-withdrawing effects of the carbamate and sulfonyl chloride groups are key to interpreting the chemical shifts.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | Broad Multiplet | 2H | H-2, H-6 (axial & equatorial) |

| ~3.65 | Multiplet | 1H | H-4 (methine) |

| ~2.90 | Multiplet | 2H | H-2, H-6 (axial & equatorial) |

| ~2.20 | Multiplet | 2H | H-3, H-5 (equatorial) |

| ~1.90 | Multiplet | 2H | H-3, H-5 (axial) |

| 1.47 | Singlet | 9H | tert-butyl group |

Interpretation of ¹H NMR Spectrum:

-

The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.47 ppm, a characteristic chemical shift for a Boc-protecting group.

-

The protons on the piperidine ring (H-2, H-3, H-5, H-6) exhibit complex multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.

-

The protons on the carbons adjacent to the nitrogen of the carbamate (H-2, H-6) are typically found in two distinct regions due to the chair conformation of the piperidine ring. The signals around 4.15 ppm and 2.90 ppm are assigned to these protons.

-

The methine proton at the C-4 position (H-4), being directly attached to the carbon bearing the strongly electron-withdrawing sulfonyl chloride group, is significantly deshielded and appears as a multiplet around 3.65 ppm.

-

The remaining piperidine protons (H-3, H-5) appear as multiplets between 1.90 and 2.20 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insight into the electronic nature of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| ~154.5 | Carbonyl carbon (C=O) |

| ~80.5 | Quaternary carbon of tert-butyl group |

| ~65.0 | C-4 (methine) |

| ~43.5 | C-2, C-6 |

| ~28.4 | Methyl carbons of tert-butyl group |

| ~27.5 | C-3, C-5 |

Interpretation of ¹³C NMR Spectrum:

-

The carbonyl carbon of the Boc group is observed downfield at approximately 154.5 ppm.

-

The quaternary carbon of the tert-butyl group appears around 80.5 ppm.

-

The most downfield signal for the piperidine ring is the C-4 carbon at approximately 65.0 ppm, directly bonded to the sulfonyl chloride group.

-

The carbons adjacent to the nitrogen (C-2, C-6) are found around 43.5 ppm.

-

The methyl carbons of the tert-butyl group give a strong signal at 28.4 ppm.

-

The remaining piperidine carbons (C-3, C-5) are observed at approximately 27.5 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The sulfonyl chloride and carbamate moieties have characteristic strong absorptions.

Experimental Protocol: IR

-

Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1685 | Strong | C=O stretching (carbamate) |

| ~1380 & ~1170 | Strong | Asymmetric & Symmetric S=O stretching (sulfonyl chloride) |

| ~1150 | Strong | C-O stretching (carbamate) |

Interpretation of IR Spectrum:

-

The most diagnostic peaks are the two strong absorption bands for the sulfonyl chloride group. The asymmetric S=O stretch appears around 1380 cm⁻¹, and the symmetric stretch is observed near 1170 cm⁻¹.[3]

-

A strong, sharp peak at approximately 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc-protecting group.

-

The presence of aliphatic C-H bonds in the piperidine and tert-butyl groups is confirmed by the stretches in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is a common choice for this type of molecule.

-

Ionization Mode: Positive ion mode is typically used.

-

Sample Introduction: The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

Mass Spectral Data

The mass spectrum will provide crucial information for confirming the identity of the compound.

| m/z | Proposed Assignment |

| 284.07 | [M+H]⁺ (for ³⁵Cl isotope) |

| 286.07 | [M+H]⁺ (for ³⁷Cl isotope) |

| 228.12 | [M+H - C₄H₈]⁺ |

| 184.06 | [M+H - Boc]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation of Mass Spectrum:

-

The molecular ion peak is expected to be observed as a pair of peaks corresponding to the two common isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For the protonated molecule [M+H]⁺, this would appear at m/z 284.07 and 286.07.

-

A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), which would result in a peak at m/z 228.12.

-

Loss of the entire Boc group (as CO₂ and isobutylene) would lead to a fragment at m/z 184.06.

-

The base peak in the spectrum is often the stable tert-butyl cation at m/z 57.07.

Caption: Proposed key fragmentation pathways in ESI-MS.

Conclusion: A Self-Validating Analytical Approach

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its characterization. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Together, these techniques offer a robust and reliable methodology for ensuring the identity, purity, and quality of this critical synthetic intermediate, thereby upholding the rigorous standards required in research and drug development.

References

-

PubChem. This compound. [Link]

-

iChemical. 4-Chlorosulfonylpiperidine-1-carboxylic acid tert-butyl ester, CAS No. 782501-25-1. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

Introduction: The Strategic Importance of the Piperidine Sulfonamide Moiety

An In-depth Technical Guide to the Reactivity of the Chlorosulfonyl Group on a Piperidine Ring

In the landscape of modern drug discovery, the piperidine ring and the sulfonamide group stand out as two of the most prolific structural motifs. The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for exploring chemical space.[1][2] The sulfonamide functional group, a bioisostere for amides and carboxylic acids, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable pKa, making it a cornerstone of medicinal chemistry since the discovery of sulfa drugs.[3][4][5][6]

The conjugation of these two privileged fragments via a sulfonyl linkage creates piperidine sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][7] The synthetic linchpin for accessing this chemical class is the piperidine sulfonyl chloride. Understanding the synthesis, stability, and reactivity of this key intermediate is therefore paramount for researchers and drug development professionals aiming to leverage its potential.

This guide provides a comprehensive technical overview of the reactivity of the chlorosulfonyl group attached to a piperidine ring. We will delve into the causality behind synthetic choices, the mechanics of its primary reactions, and the practical considerations for its handling and application in a research setting.

Synthesis of the Key Intermediate: Piperidine Sulfonyl Chloride

The most direct and widely adopted method for the synthesis of N-piperidinesulfonyl chloride involves the reaction of piperidine with sulfuryl chloride (SO₂Cl₂).[8][9] This approach is efficient and scalable, making it suitable for both laboratory and industrial applications.

Causality of Experimental Design

The choice of sulfuryl chloride as the sulfonating agent is strategic. It serves as a direct source of the electrophilic "-SO₂Cl" group. The reaction mechanism necessitates careful control of stoichiometry and temperature. Two equivalents of piperidine are required: the first acts as the nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[9][10] This in situ quenching prevents the protonation of the starting piperidine, which would render it non-nucleophilic.

The reaction is typically performed at low temperatures (e.g., -20°C to 0°C) to manage its exothermic nature and to minimize the formation of potential side products.[8] Dichloromethane is a common solvent choice due to its inertness and ability to dissolve the reactants while facilitating product isolation.

Visualizing the Synthetic Workflow

The overall process from starting materials to the final sulfonamide product can be visualized as a two-stage workflow, with piperidine sulfonyl chloride as the critical, isolable intermediate.

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group

The chemical utility of piperidine sulfonyl chloride is dominated by the high electrophilicity of the sulfur atom. This makes it an excellent substrate for nucleophilic attack, most commonly by primary and secondary amines to form stable sulfonamide bonds.[11]

Reaction Mechanism

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, though occurring at a tetracoordinate sulfur center. The reaction proceeds through a stepwise addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate sulfur intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, either a second equivalent of the reacting amine or an added non-nucleophilic base like triethylamine or pyridine, removes the proton from the newly formed sulfonamide nitrogen to yield the final, neutral product.[12]

Factors Influencing Reactivity

The reactivity of the sulfonyl chloride is governed by the electronic environment of the sulfur atom.[13][14]

-

Electronic Effects: The piperidino group is an N-alkyl substituent. Alkyl groups are generally electron-donating by induction. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to arenesulfonyl chlorides bearing electron-withdrawing groups (e.g., 4-nitrobenzenesulfonyl chloride).[15] However, the two strongly electron-withdrawing oxygen atoms ensure the sulfur remains highly susceptible to nucleophilic attack.

-

Steric Effects: While the piperidine ring itself is not exceptionally bulky, steric hindrance can become a factor with highly substituted nucleophiles (amines) or if the piperidine ring itself bears bulky substituents near the nitrogen atom.

Stability and Handling: A Self-Validating Protocol

As with most sulfonyl chlorides, piperidine-1-sulfonyl chloride is a reactive compound that requires careful handling to ensure both safety and experimental integrity. The primary vulnerability of the compound is its sensitivity to moisture.[16]

Key Handling and Storage Protocols

-

Moisture Sensitivity: The sulfonyl chloride group readily hydrolyzes upon contact with water to form the corresponding sulfonic acid. This not only consumes the reagent but also generates corrosive HCl. Therefore, all handling should be performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon), and storage must be in tightly sealed containers in a dry, cool environment like a desiccator.[16][17]

-

Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE is mandatory. This includes safety goggles, a face shield, a lab coat, and chemically resistant gloves. All manipulations should be conducted within a certified chemical fume hood.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents and bases.[16][17]

-

Disposal: Unused or waste material should be quenched carefully (e.g., by slow addition to a stirred, basic solution like sodium bicarbonate) before disposal according to institutional guidelines.[16]

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₀ClNO₂S | [18] |

| Molecular Weight | 183.66 g/mol | [8][18] |

| Appearance | Liquid | |

| Density | ~1.308 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.494 | |

| Key Hazard | Corrosive, Moisture Sensitive | [16] |

Experimental Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of the intermediate and its subsequent conversion to a sulfonamide.

Protocol 1: Synthesis of Piperidine-1-sulfonyl Chloride

This protocol is adapted from established literature procedures.[8]

-

Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Dry the glassware in an oven and assemble while hot under a stream of nitrogen.

-

Reagent Preparation: In the dropping funnel, prepare a solution of piperidine (12.6 g, 150 mmol, 2.0 eq.) in anhydrous dichloromethane (DCM, 50 mL). In the main flask, add a solution of sulfuryl chloride (1N in DCM, 75 mL, 75 mmol, 1.0 eq.).

-

Reaction: Cool the flask containing the sulfuryl chloride solution to -20 °C using a dry ice/acetone bath.

-

Addition: Add the piperidine solution dropwise from the dropping funnel to the stirred sulfuryl chloride solution, ensuring the internal temperature does not rise above -10 °C.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C. Stir for an additional 2 hours at this temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel and partition between DCM and water (50 mL).

-

Washing: Wash the organic layer sequentially with 1N HCl (to remove excess piperidine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting residue can be purified by vacuum distillation (105 °C at 1 mm Hg) to afford pure piperidine-1-sulfonyl chloride as a liquid.[8]

Protocol 2: General Synthesis of a Piperidine Sulfonamide

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in an anhydrous solvent like DCM or acetonitrile (MeCN).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of piperidine-1-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl solution), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Conclusion and Outlook

Piperidine sulfonyl chloride is a robust and highly valuable synthetic intermediate. Its reactivity is centered on the electrophilic sulfonyl group, which readily undergoes nucleophilic substitution with amines to forge the medicinally important sulfonamide linkage. While its handling requires attention to its moisture sensitivity and corrosive nature, the synthetic procedures for its preparation and subsequent reactions are straightforward and high-yielding. A thorough understanding of the principles outlined in this guide—from the rationale of the synthetic design to the mechanism of its core reactivity—empowers researchers to confidently and effectively utilize this building block in the development of novel therapeutics and chemical probes.

References

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group, University of Durham. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

- Synthesis method of pyridine-3-sulfonyl chloride.

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]

-

Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

-

Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

-

Piperidine-1-sulfonyl chloride, min 96%, 10 grams. Oakwood Chemical. [Link]

-

Sulfonyl chloride – Knowledge and References. Taylor & Francis. [Link]

-

Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. World Intellectual Property Organization. [Link]

-

Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... ResearchGate. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

-

Condition optimizations of sulfonamide formation using piperidine... ResearchGate. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]

-

Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

-

Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Defense Technical Information Center. [Link]

-

An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Beilstein Journal of Organic Chemistry. [Link]

-

Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3 [chemicalbook.com]

- 11. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 12. cbijournal.com [cbijournal.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. calpaclab.com [calpaclab.com]

The Strategic Imperative of the Boc Group in Piperidine Sulfonamide Synthesis: An In-depth Technical Guide

Introduction: Navigating Reactivity in Drug Discovery

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to impart favorable physicochemical properties like solubility and metabolic stability. When coupled with the sulfonamide functional group—a key pharmacophore in its own right, known for its strong hydrogen bonding capabilities and biological activity—the resulting piperidine sulfonamide architecture becomes a privileged structure in drug design.[1]

However, the synthesis of precisely functionalized piperidine sulfonamides is not trivial. The nucleophilic nature of the piperidine nitrogen can interfere with reactions intended for other parts of the molecule. This guide provides an in-depth technical analysis of the role of the tert-butyloxycarbonyl (Boc) protecting group, a critical tool for managing reactivity and enabling the efficient, controlled synthesis of these vital pharmaceutical building blocks. We will explore the causality behind its selection, provide field-proven experimental protocols, and discuss the nuances of its application and removal.

Pillar 1: The Rationale for Boc Protection – Why Control is Everything

In the synthesis of complex molecules, protecting groups are temporary modifications to functional groups that prevent them from engaging in unwanted side reactions.[2] The secondary amine of the piperidine ring is a potent nucleophile and a base. Left unprotected, it can react with electrophiles, such as the sulfonyl chlorides used to form the sulfonamide moiety, leading to a mixture of undesired products.

The Boc group is an ideal choice for protecting the piperidine nitrogen for several key reasons:

-

Robust Stability: The Boc group is a carbamate that is exceptionally stable under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and exposure to many nucleophilic reagents.[2] This stability is crucial as it allows for a broad scope of subsequent chemical transformations on other parts of the molecule without risking premature deprotection.

-

Facile and Clean Cleavage: Despite its stability, the Boc group is readily cleaved under acidic conditions.[3] This is typically achieved with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are effective and produce volatile byproducts (isobutylene and CO2), simplifying purification.[3][4]

-

Orthogonality: The acid-labile nature of the Boc group makes it "orthogonal" to many other classes of protecting groups.[5] For instance, it can be selectively removed in the presence of base-labile groups (e.g., Fmoc) or groups cleaved by hydrogenolysis (e.g., Cbz), which is a cornerstone of complex, multi-step synthesis.[1][5]

-

Chemoselectivity: The sulfonamide group (R-SO₂-NH-R') is generally stable to the acidic conditions required for Boc deprotection, allowing for the selective unmasking of the piperidine amine without compromising the integrity of the target molecule.[1]

The following diagram illustrates the strategic application of the Boc group in a typical synthetic workflow.

Caption: General workflow for piperidine sulfonamide synthesis.

Pillar 2: Field-Proven Methodologies & Protocols

The successful implementation of a protecting group strategy relies on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the protection and deprotection of piperidine rings in the context of sulfonamide synthesis.

Experiment 1: N-Boc Protection of a Piperidine Precursor

This protocol describes the protection of the secondary amine of a piperidine derivative, a common first step before subsequent functionalization. The example uses 4-aminopiperidine, but the conditions are broadly applicable.

Reaction: tert-Butyl (piperidin-4-yl)carbamate + (Boc)₂O → tert-Butyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the piperidine starting material (1.0 eq).

-

Solvent & Base: Dissolve the amine in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (THF). Add a base, typically triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2-3 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.

Caption: Experimental workflow for N-Boc protection.

Experiment 2: Sulfonylation of an N-Boc Piperidine

This protocol details the reaction of an N-Boc protected aminopiperidine with a sulfonyl chloride to form the key sulfonamide linkage.

Reaction: tert-Butyl 4-aminopiperidine-1-carboxylate + Ar-SO₂Cl → tert-Butyl 4-(phenylsulfonamido)piperidine-1-carboxylate

Protocol:

-

Setup: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Base: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). If using pyridine as the solvent, it also serves as the base.

-

Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography or recrystallization.

Experiment 3: Acid-Catalyzed Deprotection of N-Boc Piperidine Sulfonamides

This is the final key step to reveal the piperidine nitrogen. Two common, robust methods are presented. The choice depends on the desired final salt form and the sensitivity of other functional groups.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Setup: Dissolve the N-Boc protected piperidine sulfonamide (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

-

Reagent Addition: Cool the solution to 0 °C. Slowly add TFA. A common ratio is 20-50% TFA in DCM (v/v).[4]

-

Reaction: Remove the ice bath and stir at room temperature for 1-3 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual acid.[4] The product is isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify carefully with NaHCO₃ or NaOH, and extract with an organic solvent.

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

-

Setup: Dissolve the N-Boc protected piperidine sulfonamide (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate, if necessary.

-

Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[3]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Often, the desired product precipitates as the hydrochloride salt.[6]

-

Work-up: If a precipitate forms, collect it by filtration and wash with a non-polar solvent like diethyl ether. Alternatively, remove the solvent under reduced pressure to yield the crude hydrochloride salt. The free base can be generated as described in Method A.

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Pillar 3: Data-Driven Insights & Troubleshooting

As a self-validating system, every protocol must be understood in the context of potential challenges and alternative approaches.

Comparative Analysis of Deprotection Conditions

The choice of deprotection reagent is a critical parameter. The following table provides a comparative summary based on typical laboratory outcomes.

| Parameter | Method A: TFA / DCM | Method B: 4M HCl / Dioxane | Milder Methods (e.g., Oxalyl Chloride/MeOH) |

| Reagent | Trifluoroacetic Acid | Hydrogen Chloride | Oxalyl Chloride / Methanol |

| Typical Time | 0.5 - 4 hours[4] | 0.5 - 4 hours[4] | 1 - 4 hours[7] |

| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |

| Typical Yield | >95%[4] | >95%[4] | up to 90%[7] |

| Advantages | Highly effective; volatile reagent is easy to remove.[4] | Cost-effective; product often precipitates as the HCl salt, aiding isolation.[4][6] | High chemoselectivity; tolerates other acid-labile groups (e.g., esters) that TFA/HCl might cleave.[7] |

| Disadvantages | Harshly acidic; can cleave other acid-labile groups; TFA salts can be oily.[4][6] | Dioxane is a regulated solvent; can be less selective than TFA in some cases. | May require more optimization; not as universally applied as strong acid methods. |

Troubleshooting Common Side Reactions: The tert-Butyl Cation Problem

The primary side reaction during acidic Boc deprotection is unwanted alkylation by the liberated tert-butyl cation.[4] This electrophile can react with any available nucleophile in the molecule. While the sulfonamide nitrogen is generally not nucleophilic enough to be a concern, other sites like indole rings, thioethers, or even the newly deprotected piperidine amine can be susceptible.

Mitigation Strategy: The Use of Scavengers

To prevent t-butylation, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the substrate.[4]

-

Common Scavengers: Triisopropylsilane (TIS), water, or anisole are frequently used, often in a cocktail (e.g., 2.5-5% of the total volume).[4]

-

Mechanism of Action: The scavenger preferentially traps the t-butyl cation, preventing it from reacting with the desired product.

Conclusion

The tert-butyloxycarbonyl (Boc) group is more than a simple placeholder; it is a strategic tool that enables chemists to precisely control the reactivity of the piperidine nucleus. Its unique combination of stability and predictable, clean cleavage under acidic conditions makes it an indispensable asset in the synthesis of complex piperidine sulfonamides. By understanding the rationale for its use, mastering the robust protocols for its application and removal, and anticipating potential side reactions, researchers in drug development can leverage the Boc group to accelerate the discovery of novel therapeutics. This guide serves as a foundational reference, empowering scientists to build complex molecular architectures with confidence and precision.

References

-

El-Gazzar, A. B. A., et al. (2021). Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review. ResearchGate. Retrieved from [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

-

Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

-

Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

-

OverallTheory6378, et al. (2023). Boc De-protection. Reddit. Retrieved from [Link]

- Vertex AI Search. (n.d.). The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid.

-

ResearchGate. (n.d.). Scheme 3: Preparation of N-Boc-protected 4-aminopiperidines 3c and 4c. ResearchGate. Retrieved from [Link]

-

Jagtap, S., & Kolhe, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

-

Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

Atherton, E., & Sheppard, R. C. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2025). A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. Retrieved from [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. reddit.com [reddit.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Executive Summary

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a pivotal building block in contemporary drug discovery and development, valued for its capacity to introduce a constrained piperidine sulfonyl moiety. The utility of this reagent is intrinsically linked to the high reactivity of its sulfonyl chloride group. This same reactivity, however, renders the molecule susceptible to degradation if not stored and handled with exacting care. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven protocols for its storage and handling, and details a systematic approach to experimentally verify its long-term integrity. The core principle underpinning its stability is the rigorous exclusion of moisture, as hydrolysis represents the primary pathway of degradation.

Chemical Identity and Core Properties

A foundational understanding of the molecule's properties is essential before delving into its stability.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 782501-25-1 | [2][3] |

| Molecular Formula | C₁₀H₁₈ClNO₄S | [1] |

| Molecular Weight | 283.77 g/mol | [1] |

| Appearance | White to off-white powder or crystalline powder | [4] |

| Primary Hazard | Corrosive, Water-Reactive | [1][2][5] |

The Chemistry of Instability: A Mechanistic Perspective

The stability of this compound is dictated by the electrophilic nature of the sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group. This inherent reactivity is the primary driver of its synthetic utility and, concurrently, its principal vulnerability.

The Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for this compound is hydrolysis. Sulfonyl chlorides react readily with water in a nucleophilic substitution reaction to yield the corresponding sulfonic acid and hydrochloric acid.[6] This reaction is effectively irreversible under standard laboratory conditions and results in a complete loss of the desired reactivity.

The reaction proceeds as follows: R-SO₂Cl + H₂O → R-SO₃H + HCl

This process is autocatalytic in nature, as the generation of hydrochloric acid can accelerate the degradation of the remaining sulfonyl chloride. For this specific reagent, contact with water or moist air leads to its conversion into 1-(tert-butoxycarbonyl)piperidine-4-sulfonic acid and corrosive HCl gas.[2][5][6] The liberation of toxic gas upon contact with water is a critical safety hazard noted in its Safety Data Sheet (SDS).[2][5]

Visualization of the Hydrolysis Mechanism

The diagram below illustrates this critical degradation pathway.

Caption: Primary Hydrolytic Degradation Pathway.

Factors Influencing Stability

-

Moisture: As established, atmospheric or condensed moisture is the primary antagonist to the compound's stability. Even trace amounts can initiate hydrolysis.

-

Temperature: Higher temperatures increase the kinetic rate of hydrolysis. While the reaction occurs at ambient temperature, elevated temperatures will accelerate decomposition significantly.

-

Incompatible Nucleophiles: Beyond water, other nucleophiles such as alcohols and amines will readily react, forming sulfonate esters and sulfonamides, respectively.[6] This is the basis of its synthetic use but constitutes degradation in a storage context. Bases can also promote decomposition.[2]

Gold-Standard Storage and Handling Protocols

To preserve the chemical integrity and reactivity of this compound, adherence to stringent storage and handling protocols is not merely recommended; it is mandatory.

Optimal Storage Conditions

The following conditions are synthesized from supplier recommendations and the fundamental chemistry of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows the kinetic rate of any potential degradation.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, providing a robust chemical barrier against hydrolysis.[4] |

| Container | Tightly sealed, waterproof container. | Prevents ingress of atmospheric moisture. Storing the primary container within a desiccator provides a secondary layer of protection.[2][5] |

| Location | A dry, cool, and well-ventilated area designated for corrosive materials. | Ensures safety and prevents accidental contact with incompatible materials.[2][7] |

Incompatible Materials

To prevent unintended reactions and preserve purity, the compound must be stored segregated from the following:

-

Water and Moist Air: As detailed extensively.[2]

-

Bases: Can catalyze hydrolysis and other decomposition pathways.[2]

-

Strong Oxidizing Agents: May lead to uncontrolled reactions.[2]

-

Alcohols and Amines: Will consume the reagent to form sulfonates and sulfonamides.[6]

-

Strong Acids: While the compound is acidic upon hydrolysis, strong acids are listed as incompatible.[2]

Safe Handling Workflow

Handling this corrosive and water-reactive solid requires methodical preparation and execution.

-

Preparation: Don all appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[2][5]

-

Environment Setup: Perform all manipulations within a certified chemical fume hood or, for maximum protection against moisture, in a glovebox with a dry nitrogen or argon atmosphere.

-

Equilibration: Before opening, allow the sealed container to warm to ambient temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

-

Dispensing: Once at ambient temperature, open the container under a positive pressure of inert gas if possible. Use clean, dry spatulas and weighing vessels.

-

Sealing and Storage: Promptly and securely reseal the container, purging the headspace with inert gas before tightening the cap. Return the container to the recommended 2-8°C storage.[4]

Experimental Verification of Compound Stability

A proactive stability study is the most reliable method to determine the true shelf-life of a specific lot of material under your laboratory's conditions.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a formal stability study.

Caption: Workflow for a Comprehensive Stability Assessment.

Step-by-Step Stability Protocol

Objective: To quantify the rate of degradation of this compound under recommended and stressed storage conditions.

-

Initial Analysis (T=0):

-

Upon receipt, take a representative sample of the material.

-

Analyze it immediately using a validated analytical method (e.g., HPLC-UV) to determine its initial purity. This is the baseline for all future comparisons.

-

Record its physical appearance.

-

-

Sample Preparation and Storage:

-

In a glovebox or under a stream of inert gas, aliquot the bulk material into several smaller, inert vials.

-

Securely seal each vial.

-

Divide the vials into two or more sets. Store one set under the recommended conditions (2-8°C, desiccated, dark).[4] Store the second set under stress conditions (e.g., 25°C/60% Relative Humidity) to accelerate degradation.

-

-

Time-Point Analysis:

-

At scheduled intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample using the same analytical method as the T=0 analysis.

-

-

Data Interpretation:

-

For each time point, compare the purity of the sample to the T=0 baseline.

-

Look for a decrease in the peak area of the parent compound and the emergence of new peaks, particularly the more polar sulfonic acid degradation product.

-

Plot purity versus time for each condition to establish a degradation curve and extrapolate a potential shelf-life.

-

Conclusion

This compound is a high-value but environmentally sensitive reagent. Its stability is fundamentally compromised by exposure to moisture, leading to rapid and irreversible hydrolysis. The preservation of its chemical integrity hinges on the strict and unwavering implementation of cold, dry, and inert storage conditions. By understanding the mechanism of its degradation and adhering to the handling and storage protocols outlined in this guide, researchers can ensure the reliability and reactivity of this important synthetic intermediate, thereby safeguarding the success of their scientific endeavors.

References

-

King, J. F., & Loosmore, S. M. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

-

Reddit r/chemhelp. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45789737, this compound. PubChem. [Link]

-

Barabe, F., & Le-Houx, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

-

King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [Link]

-

Organic Process Research & Development. (2010). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. [Link]

-

Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. [Link]

-

Quora. (2017). Why will sulfonic acid chlorides not react with water? Quora. [Link]

-

Organic Chemistry Explained. (2020). Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]

-

Quora. (2023). What is the use of sulfonyl chloride? Quora. [Link]

-

Yang, Z., & Xu, J. (2015). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. [Link]

-

Chemdad. 4-CHLOROSULFONYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Chongqing Chemdad Co., Ltd. [Link]

-

Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

Sources

- 1. This compound | C10H18ClNO4S | CID 45789737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-CHLOROSULFONYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis of Piperidine-Based Compounds: Core Intermediates and Strategic Methodologies

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and pharmaceutical development.[1][2] Its derivatives are integral to a vast array of FDA-approved drugs and biologically active natural products, demonstrating a wide spectrum of pharmacological activities.[3][4] The conformational flexibility of the piperidine ring allows it to act as a versatile building block, enabling precise spatial orientation of functional groups to interact with biological targets like G-protein coupled receptors, ion channels, and enzymes.[3] This guide provides an in-depth exploration of the key intermediates and synthetic strategies employed in the construction of these vital compounds, offering field-proven insights for researchers and drug development professionals.

The Pyridine Progenitor: Catalytic Hydrogenation as a Direct Pathway

The most atom-economical and direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[4] This transformation, while conceptually simple, involves the saturation of an aromatic ring, which presents distinct challenges such as the need for potent catalytic systems and the potential for catalyst poisoning by the basic nitrogen atom.[4]

Key Intermediates:

-

Pyridine Derivatives: The choice of substituted pyridine is the primary determinant of the final product's substitution pattern.

-

Pyridinium Salts: Quaternization of the pyridine nitrogen increases its susceptibility to reduction and can be a key step in certain asymmetric hydrogenation strategies.[5]

Causality in Experimental Choices:

The selection of a catalyst is critical and depends on the desired chemoselectivity and reaction conditions.

-

Heterogeneous Catalysts: Precious metal catalysts like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are widely used, particularly in industrial settings, due to their efficiency and ease of separation.[4][6] The addition of an acid, such as glacial acetic acid, can facilitate the reduction by protonating the pyridine ring.[4][6]

-

Homogeneous Catalysts: Complexes of rhodium, ruthenium, and iridium offer high activity and selectivity under milder conditions, which is crucial when sensitive functional groups are present.[1][7] For instance, certain iridium(III) catalysts have shown remarkable tolerance for reducible groups like nitro and bromo moieties.[7] Asymmetric hydrogenation can be achieved using chiral catalysts to produce enantiomerically enriched piperidines.[5]

Quantitative Catalyst Performance Comparison

| Catalyst System | Substrate | Pressure (H₂) | Temperature | Time | Yield | Reference |

| PtO₂ | 2-Bromopyridine | 50 bar | Room Temp | 6 h | High | [6] |

| Rhodium on Carbon | Pyridines | Lower Pressures | N/A | N/A | N/A | [6] |

| Iridium(III) Complex | Substituted Pyridines | N/A (Ionic Hydrogenation) | Mild | N/A | High | [7] |

| [RhCp*Cl₂]₂/KI | N-Benzylpyridinium Salts | N/A (Transfer Hydrogenation) | N/A | N/A | High | [5] |

Experimental Protocol: Hydrogenation of 2-Bromopyridine using PtO₂

Materials:

-

2-Bromopyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

High-pressure reactor

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromopyridine in glacial acetic acid.

-

Add PtO₂ catalyst to the solution.

-

Place the vessel into a high-pressure reactor and seal it.

-

Purge the reactor with an inert gas (e.g., argon or nitrogen).

-

Pressurize the reactor with hydrogen gas to 50 bar.[6]

-

Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by TLC.[6]

-

Upon completion, carefully depressurize the reactor and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure, and the resulting piperidine derivative can be purified by standard methods such as distillation or column chromatography.

Caption: Catalytic Hydrogenation of Pyridine.

Building the Ring Anew: Cyclization Strategies

Constructing the piperidine ring from acyclic precursors offers immense flexibility in introducing diverse substitution patterns and stereocenters. Key strategies include reductive amination, cycloaddition reactions, and ring-closing metathesis.

Reductive amination, particularly the double reductive amination (DRA) of dicarbonyl compounds, is a powerful one-pot method for synthesizing the piperidine skeleton.[8] This strategy is especially valuable for creating polyhydroxylated piperidines, which are often investigated as glycosidase inhibitors.[8]

Key Intermediates:

-

1,5-Dicarbonyl Compounds (or precursors): These are the electrophilic backbone of the future piperidine ring. Sugar-derived dialdehydes or ketoaldehydes are common starting materials for ensuring specific stereochemistry.[8]

-

Primary Amines or Ammonia: This provides the nitrogen atom for the heterocycle.

The Self-Validating System of Double Reductive Amination:

The reaction proceeds through a cascade of imine formation and reduction. The initial condensation of the amine with one carbonyl group forms an imine, which is then reduced. This is followed by an intramolecular condensation to form a cyclic imine (or enamine), which is subsequently reduced to yield the final piperidine.[8] The use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) is often preferred as they can selectively reduce imines in the presence of unreacted carbonyl groups.[9]

Caption: Double Reductive Amination Pathway.

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing tetrahydropyridine rings, which can be readily reduced to piperidines.[10][11] This method allows for the convergent assembly of complex structures with excellent control over stereochemistry, especially when employing chiral catalysts.[11]

Key Intermediates:

-

Imines (Azadienes): Acting as the dienophile or as part of the diene system (1-aza-1,3-dienes), imines are central to this reaction.[10][11]

-

Dienes: Electron-rich dienes are commonly used in reactions with imine dienophiles.